(3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione
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Overview
Description
(3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione is a chiral compound with significant potential in various scientific fields. This compound belongs to the piperazine-2,5-dione family, which is known for its diverse biological activities, including anticancer, antibiotic, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione can be achieved through multicomponent reactions (MCRs), particularly the Ugi reaction. This reaction involves the combination of an aldehyde, an amine, an isocyanide, and a carboxylic acid to form the desired piperazine-2,5-dione core . The reaction is typically carried out under mild conditions, often at room temperature, and can be facilitated by the presence of a base such as sodium hydride (NaH) .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups in the piperazine-2,5-dione core can be reduced to form alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival . The compound may also interact with bacterial cell walls, disrupting their integrity and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- (3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione
- (3S,6R)-6-(para-hydroxybenzyl)-1,4-dimethyl-3,6-bis(methylthio)piperazine-2,5-dione
- (3S,6R)-6-ethyl-3-methyl-1-[(1R,2S)-2-methylcycloheptyl]piperazine-2,5-dione
Uniqueness
What sets (3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione apart from similar compounds is its unique combination of a benzyl group and a hydroxyethyl group, which contributes to its distinct biological activities and chemical reactivity. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of biological effects.
Properties
IUPAC Name |
(3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8(16)11-13(18)14-10(12(17)15-11)7-9-5-3-2-4-6-9/h2-6,8,10-11,16H,7H2,1H3,(H,14,18)(H,15,17)/t8-,10+,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAJABUCBXJDBF-DVVUODLYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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